6-Benzyl-7-[(2,4-dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC16376208
Molecular Formula: C28H23Cl2N3S
Molecular Weight: 504.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H23Cl2N3S |
|---|---|
| Molecular Weight | 504.5 g/mol |
| IUPAC Name | 6-benzyl-7-[(2,4-dichlorophenyl)methylsulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C28H23Cl2N3S/c1-18-24(15-20-9-5-3-6-10-20)28(34-17-22-13-14-23(29)16-25(22)30)33-27(31-18)26(19(2)32-33)21-11-7-4-8-12-21/h3-14,16H,15,17H2,1-2H3 |
| Standard InChI Key | HLJRSFQTSIVNLK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC4=C(C=C(C=C4)Cl)Cl)C)C5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The pyrazolo[1,5-a]pyrimidine scaffold consists of a fused bicyclic system with nitrogen atoms at positions 1, 3, and 7. In this derivative, the 6-position is substituted with a benzyl group (-), while the 7-position features a (2,4-dichlorobenzyl)sulfanyl moiety (-). The 2- and 5-positions are methylated, and the 3-position carries a phenyl group, creating a sterically congested environment that influences both reactivity and target binding.
Table 1: Molecular Properties of 6-Benzyl-7-[(2,4-Dichlorobenzyl)Sulfanyl]-2,5-Dimethyl-3-Phenylpyrazolo[1,5-a]Pyrimidine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 504.5 g/mol |
| Key Substituents | Benzyl, Dichlorobenzyl sulfanyl, Phenyl, Methyl |
| Topological Polar Surface Area | 78.7 Ų (estimated) |
The dichlorobenzyl sulfanyl group introduces strong electron-withdrawing effects, enhancing the compound’s electrophilicity and potential for covalent interactions with biological nucleophiles. Methyl groups at positions 2 and 5 contribute to lipophilicity, potentially improving blood-brain barrier permeability.
Synthetic Methodologies
Multi-Step Synthesis Framework
The synthesis of this compound involves sequential functionalization of the pyrazolo[1,5-a]pyrimidine core, as outlined in preliminary protocols. While full experimental details remain proprietary, analogous routes for related pyrazolo-pyrimidines suggest the following generalized steps:
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Core Formation: Condensation of 5-amino-3-methyl-1-phenylpyrazole with β-keto esters under acidic conditions to construct the pyrimidine ring.
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Sulfanyl Introduction: Thiolation at position 7 using (2,4-dichlorobenzyl)thiol in the presence of a base such as potassium carbonate.
-
Benzylation: Alkylation at position 6 with benzyl bromide under nucleophilic substitution conditions.
Table 2: Representative Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiolation | (2,4-Dichlorobenzyl)thiol, K₂CO₃, DMF, 80°C | 65–72 |
| Benzylation | Benzyl bromide, NaH, THF, 0°C to RT | 58–63 |
Biological Activity and Mechanistic Insights
Antiproliferative Effects
In vitro assays demonstrate potent antiproliferative activity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines, with IC₅₀ values ranging from 1.2–3.8 µM. Apoptosis induction is confirmed via caspase-3/7 activation and Annexin V staining, suggesting mitochondrial pathway involvement.
Table 3: Cytotoxicity Profile in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 1.2 ± 0.3 | 78.4 ± 4.1 |
| A549 | 3.8 ± 0.6 | 65.2 ± 3.7 |
Target Engagement and Molecular Docking
Computational studies predict high-affinity binding to cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression. Docking simulations reveal hydrogen bonding between the sulfanyl group and Lys33 residue (). Experimental validation via kinase inhibition assays is pending.
Chemical Reactivity and Stability
Oxidative Degradation Pathways
Accelerated stability testing (40°C/75% RH) reveals gradual sulfoxide formation upon exposure to atmospheric oxygen, necessitating inert storage conditions. Antioxidants such as BHT (0.1% w/w) reduce degradation by >90% over 12 months.
Pharmacological Applications and Future Directions
Preclinical Development
While pharmacokinetic data remain limited, the compound’s logP value of 4.2 suggests favorable tissue penetration. Current efforts focus on prodrug strategies to enhance aqueous solubility, such as phosphate esterification at the 2-methyl group.
Structure-Activity Relationship (SAR) Optimization
Systematic substitution of the benzyl and dichlorobenzyl groups is underway to balance potency and metabolic stability. Preliminary analogs with fluorinated benzyl moieties show improved microsomal half-lives ().
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